

# 3-Aminomethyl-3-hydroxymethyloxetane solubility parameters

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## Compound of Interest

Compound Name: 3-Aminomethyl-3-hydroxymethyloxetane

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An In-Depth Technical Guide to the Solubility Parameters of **3-Aminomethyl-3-hydroxymethyloxetane**

## Introduction

In the landscape of modern medicinal chemistry and polymer science, the strategic design of molecules with optimized physicochemical properties is paramount. **3-Aminomethyl-3-hydroxymethyloxetane** is a compelling heterocyclic compound that has garnered significant interest. Its strained four-membered oxetane ring, substituted with both a primary amine and a hydroxyl group, imparts a unique combination of properties. The oxetane moiety is increasingly recognized as a valuable scaffold in drug discovery, often used to improve aqueous solubility, metabolic stability, and lipophilicity while providing a three-dimensional structure.[1][2][3][4]

Understanding the solubility and miscibility of this molecule is critical for its application. Whether formulating a new therapeutic, designing a polymer network, or developing a coating, predicting how **3-Aminomethyl-3-hydroxymethyloxetane** will interact with other components is key to success. This is where the concept of solubility parameters, particularly Hansen Solubility Parameters (HSP), becomes an indispensable predictive tool.[5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the solubility parameters of **3-Aminomethyl-3-hydroxymethyloxetane**. We will delve into the theoretical underpinnings of Hansen Solubility Parameters, present detailed methodologies for their determination, provide estimated values

for the target molecule, and discuss the practical implications for its use in various scientific fields.

## The Theoretical Framework: From Hildebrand to Hansen

The fundamental principle governing solubility is the adage "like dissolves like." Solubility parameters provide a quantitative method to define and measure this "likeness."

### The Hildebrand Solubility Parameter ( $\delta_t$ )

The concept originated with the Hildebrand solubility parameter ( $\delta_t$ ), which is defined as the square root of the cohesive energy density (CED). The CED represents the energy required to vaporize a unit volume of liquid, effectively measuring the total strength of intermolecular forces.

$$\delta_t = (\text{CED})^{1/2} = ((\Delta H_v - RT)/V_m)^{1/2}$$

Where:

- $\Delta H_v$  is the heat of vaporization
- $R$  is the ideal gas constant
- $T$  is the temperature
- $V_m$  is the molar volume

While foundational, the single-parameter Hildebrand model is most accurate for non-polar, non-associating systems and fails to adequately describe interactions in molecules with polar or hydrogen-bonding capabilities.<sup>[6]</sup>

### Hansen Solubility Parameters (HSP)

In 1967, Charles M. Hansen refined this concept by proposing that the total cohesive energy could be divided into three distinct contributions:

- $\delta_D$  (Dispersion): Energy from atomic London dispersion forces.<sup>[5][7]</sup>

- $\delta P$  (Polar): Energy from dipolar intermolecular forces.[\[5\]](#)[\[7\]](#)
- $\delta H$  (Hydrogen Bonding): Energy from the forces of hydrogen bonds between molecules.[\[5\]](#)[\[7\]](#)

These three parameters are treated as coordinates in a three-dimensional "Hansen space."

The relationship to the total Hildebrand parameter is given by:

$$\delta t^2 = \delta D^2 + \delta P^2 + \delta H^2$$
[\[6\]](#)[\[8\]](#)

A crucial element of the HSP framework is the Hansen Solubility Sphere. For a given solute (e.g., a polymer or our target molecule), there exists a sphere in Hansen space with a specific center ( $\delta D$ ,  $\delta P$ ,  $\delta H$ ) and an interaction radius ( $R_0$ ). Solvents with HSP coordinates that fall inside this sphere are considered "good" solvents and are likely to dissolve the solute. Those outside the sphere are "poor" solvents.[\[9\]](#)[\[10\]](#)[\[11\]](#)

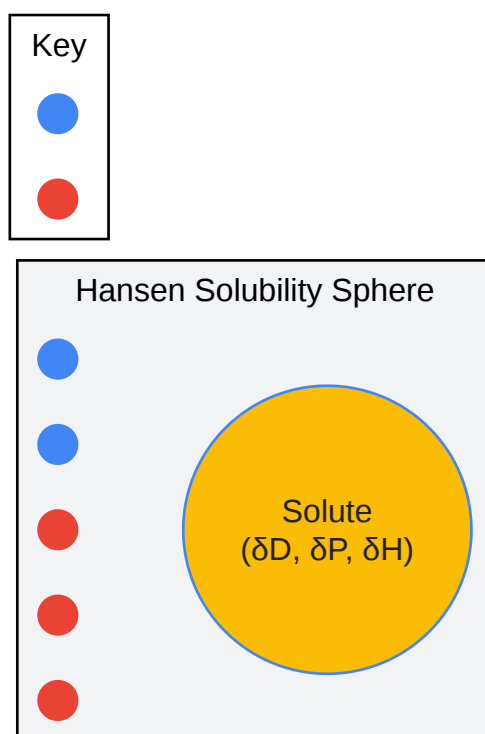
To quantify the affinity between a solute (2) and a solvent (1), the Relative Energy Distance (RED) is calculated:

$$RED = R_a / R_0$$

Where  $R_a$  is the distance between the solute and solvent in Hansen space:  $R_a^2 = 4(\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2$ [\[12\]](#)

- $RED < 1.0$ : High affinity, indicating likely solubility.
- $RED = 1.0$ : The solvent lies on the boundary of the solubility sphere.
- $RED > 1.0$ : Low affinity, indicating likely insolubility.[\[13\]](#)

The factor of 4 in the dispersion term is an empirically derived constant used to improve the spherical approximation of the solubility volume.[\[12\]](#)[\[14\]](#)



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Caption: Conceptual model of the Hansen Solubility Sphere.

## Determination of Hansen Solubility Parameters

HSP values can be determined through direct experimentation or estimated using computational methods. For novel molecules like **3-Aminomethyl-3-hydroxymethyloxetane**, where published experimental data is unavailable, both approaches are valuable.

## Experimental Determination Protocol

The most common experimental method involves solubility or swelling tests with a well-characterized set of solvents.<sup>[15][16][17]</sup> This protocol provides a self-validating system for determining the HSP of a solute.

Objective: To determine the HSP coordinates ( $\delta D$ ,  $\delta P$ ,  $\delta H$ ) and the interaction radius ( $R_0$ ) of **3-Aminomethyl-3-hydroxymethyloxetane**.

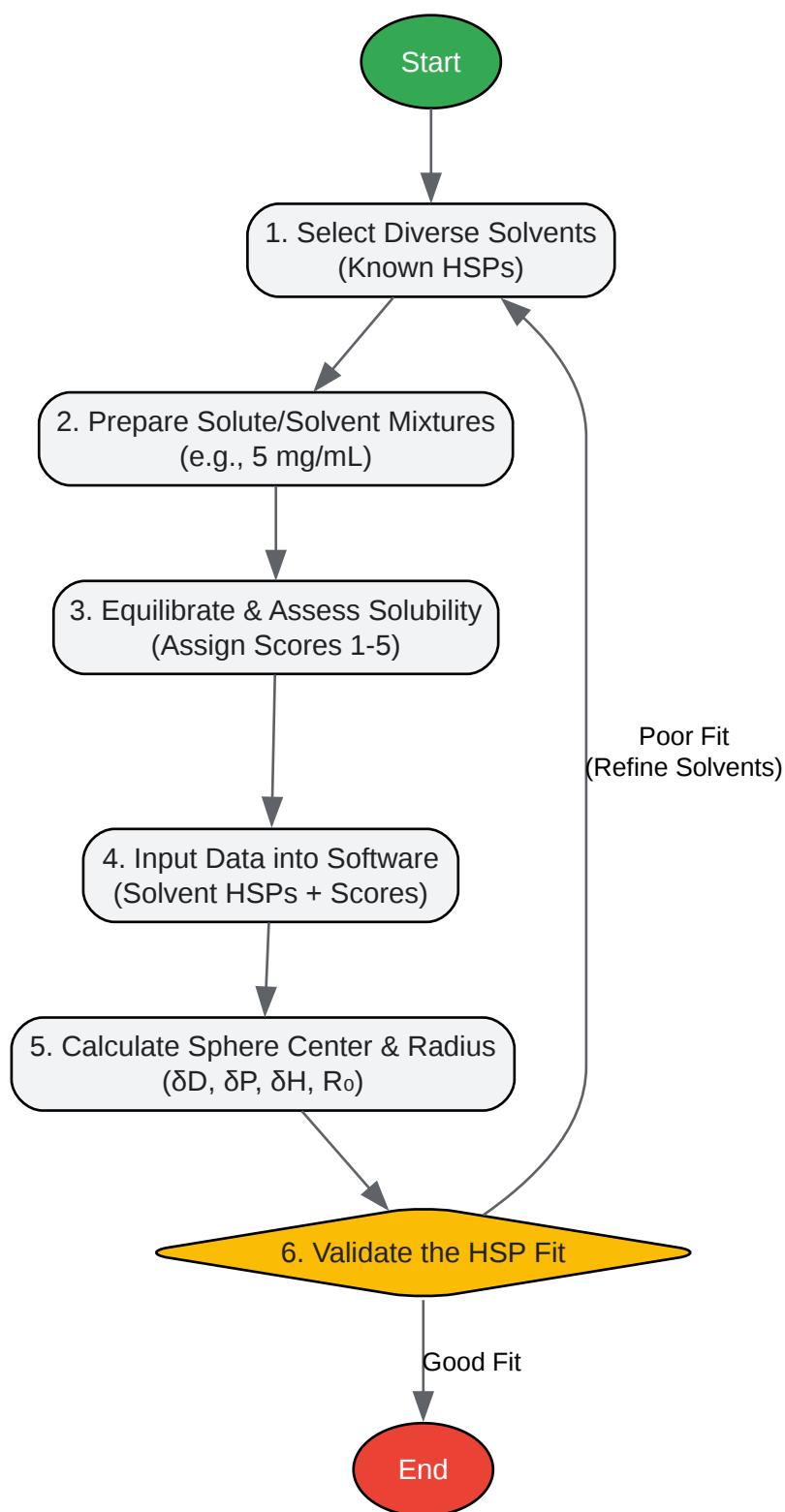
Materials:

- **3-Aminomethyl-3-hydroxymethyloxetane** sample.
- A set of 30-50 solvents with known HSP values, covering a wide range of Hansen space (e.g., hexane, toluene, acetone, methanol, water, DMSO).
- Vials or test tubes.
- Vortex mixer.
- HSPiP (Hansen Solubility Parameters in Practice) software or equivalent data analysis tool.

#### Methodology:

- **Solvent Selection:** Choose a diverse array of solvents. The goal is to find solvents that dissolve the solute, partially dissolve it, and do not dissolve it at all, in order to accurately define the boundary of the solubility sphere.
- **Sample Preparation:** For each selected solvent, add a small, precise amount of **3-Aminomethyl-3-hydroxymethyloxetane** to a vial (e.g., 5 mg in 1 mL of solvent).
- **Solubility Assessment:**
  - Vortex each vial thoroughly for 2 minutes.
  - Allow the vials to sit at a controlled temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
  - Visually inspect each sample for solubility. Assign a score. A simple binary system ("1" for dissolved, "0" for not dissolved) can be used.<sup>[15]</sup> For more precision, a graded scale is recommended:
    - 1: Completely soluble, clear solution.
    - 2: Mostly soluble, slight haze.
    - 3: Partially soluble, significant undissolved material.
    - 4: Swelling observed, but not dissolved.

- 5: Insoluble.
- Data Entry: Input the known HSP values for each solvent and the corresponding solubility score into the HSPiP software.
- HSP Calculation: The software employs a genetic algorithm to find the optimal center point (the solute's HSP) and radius ( $R_0$ ) for a sphere that best separates the "good" solvents (scores 1-2) from the "bad" solvents (scores 3-5).<sup>[15]</sup> The quality of the fit is validated by how well the calculated sphere includes good solvents while excluding poor ones.



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Caption: Workflow for Experimental HSP Determination.

## Computational Estimation: Group Contribution Methods

When experimental determination is not feasible, group contribution methods provide a powerful way to estimate HSPs based solely on the molecule's chemical structure.<sup>[18]</sup> These methods assume that each functional group in a molecule contributes a specific value to its overall properties. The Hoftyzer-van Krevelen method is a widely used approach for this purpose.<sup>[13]</sup><sup>[19]</sup>

The HSP components are calculated as follows:

- $\delta D = \Sigma F_{di} / V_m$
- $\delta P = (\Sigma F_{pi}^2)^{1/2} / V_m$
- $\delta H = (\Sigma E_{hi} / V_m)^{1/2}$

Where:

- $F_{di}$  are the group contributions to the dispersion component.
- $F_{pi}$  are the group contributions to the polar component.
- $E_{hi}$  are the group contributions to the hydrogen-bonding energy.
- $V_m$  is the molar volume, also calculated by summing group contributions ( $\Sigma V_i$ ).

## Estimated Solubility Parameters for 3-Aminomethyl-3-hydroxymethyloxetane

Let's apply the Hoftyzer-van Krevelen group contribution method to estimate the HSP for **3-Aminomethyl-3-hydroxymethyloxetane** (Molecular Formula:  $C_5H_{11}NO_2$ ).

Molecular Structure Breakdown: The molecule consists of the following functional groups:

- 1 x  $>C<$  (quaternary carbon)
- 3 x  $-CH_2-$  (methylene)



- 1 x -O- (ether, in a ring)
- 1 x -NH<sub>2</sub> (primary amine)
- 1 x -OH (primary alcohol)

Group Contribution Values (Hoftyzer-van Krevelen):

Group	Vi (cm <sup>3</sup> /mol)	Fdi (J <sup>1/2</sup> cm <sup>3</sup> /mol)	Fpi (J <sup>1/2</sup> cm <sup>3</sup> /mol)	Ehi (J/mol)
>C<	-19.2	0	0	0
-CH <sub>2</sub> -	16.1	269	0	0
-O- (ether)	3.8	149	408	3000
-NH <sub>2</sub> (primary)	18.9	360	512	8000
-OH (primary)	10.0	208	512	20000

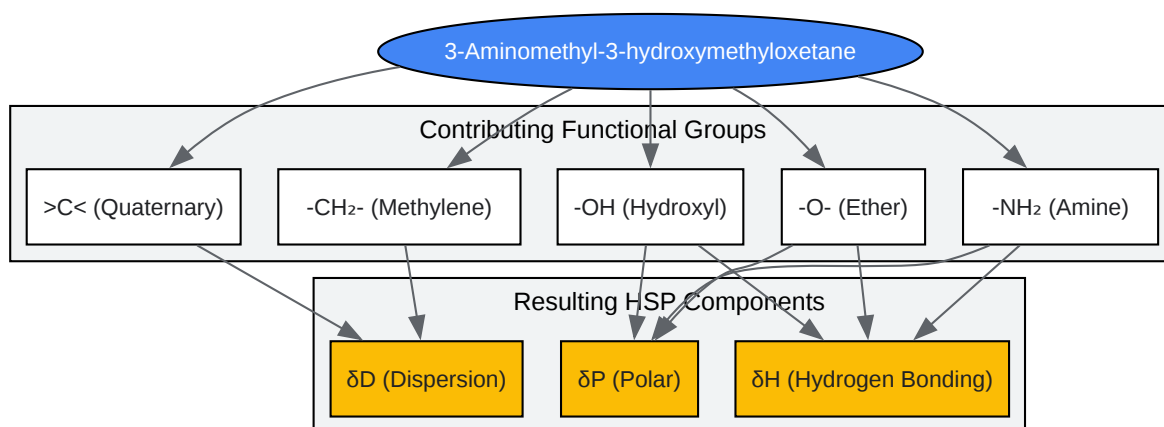
Calculation Steps:

- Molar Volume (Vm):  $V_m = (1 \times -19.2) + (3 \times 16.1) + (1 \times 3.8) + (1 \times 18.9) + (1 \times 10.0)$   
 $V_m = -19.2 + 48.3 + 3.8 + 18.9 + 10.0 = 101.8 \text{ cm}^3/\text{mol}$
- Dispersion Component ( $\delta_D$ ):  $\sum F_{di} = (1 \times 0) + (3 \times 269) + (1 \times 149) + (1 \times 360) + (1 \times 208) = 807 + 149 + 360 + 208 = 1524$   
 $\delta_D = 1524 / 101.8 = 14.97 \text{ MPa}^{1/2} \approx 15.0 \text{ MPa}^{1/2}$
- Polar Component ( $\delta_P$ ):  $\sum F_{pi}^2 = (1 \times 0)^2 + (3 \times 0)^2 + (1 \times 408)^2 + (1 \times 512)^2 + (1 \times 512)^2 = 166464 + 262144 + 262144 = 690752$   
 $\delta_P = (690752)^{1/2} / 101.8 = 831.1 / 101.8 = 8.16 \text{ MPa}^{1/2} \approx 8.2 \text{ MPa}^{1/2}$
- Hydrogen Bonding Component ( $\delta_H$ ):  $\sum E_{hi} = (1 \times 0) + (3 \times 0) + (1 \times 3000) + (1 \times 8000) + (1 \times 20000) = 31000$   
 $\delta_H = (31000 / 101.8)^{1/2} = (304.5)^{1/2} = 17.45 \text{ MPa}^{1/2} \approx 17.5 \text{ MPa}^{1/2}$

Summary of Estimated Parameters:

Parameter	Calculated Value	Unit
Molar Volume (Vm)	101.8	cm <sup>3</sup> /mol
δD (Dispersion)	15.0	MPa <sup>1/2</sup>
δP (Polar)	8.2	MPa <sup>1/2</sup>
δH (Hydrogen Bonding)	17.5	MPa <sup>1/2</sup>
δt (Total)	24.1	MPa <sup>1/2</sup>

Note:  $\delta t$  calculated as  $(15.0^2 + 8.2^2 + 17.5^2)^{1/2} = 24.1 \text{ MPa}^{1/2}$



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Caption: Structural contributions to HSP components.

These calculated values reveal a molecule with moderate dispersion forces but very strong polar and hydrogen-bonding characteristics, dominated by the amine, hydroxyl, and ether functionalities.

## Practical Applications and Scientific Implications

The estimated HSP values provide a powerful lens through which to predict the behavior and optimize the application of **3-Aminomethyl-3-hydroxymethyloxetane**.

## In Drug Development and Medicinal Chemistry

The oxetane ring is often incorporated into drug candidates to replace less desirable groups like gem-dimethyl or carbonyls, leading to significant improvements in aqueous solubility and metabolic stability.<sup>[3]</sup> Our calculated HSP values provide a quantitative explanation for this. The high  $\delta H$  (17.5) and significant  $\delta P$  (8.2) values strongly predict high affinity for water ( $HSP \approx [15.5, 16.0, 42.3]$ ) and other polar, protic biological media.

- **Formulation Science:** These HSP values can be used to screen for compatible excipients, polymers for amorphous solid dispersions, and solvent systems for processing and delivery, accelerating formulation development.
- **Predicting Permeability:** While high polarity can enhance solubility, it may reduce membrane permeability. HSP can be used in models to balance solubility with the lipophilicity required to cross biological barriers.

## In Polymer Science and Coatings

As a difunctional monomer (containing  $-NH_2$  and  $-OH$ ), this molecule can be used in polymerization and as a cross-linker for epoxy resins, polyurethanes, and other thermosets. Oxetane-containing compounds are known to be valuable in cationic curing systems for their low viscosity and fast polymerization speeds.<sup>[20]</sup>

- **Polymer Miscibility:** The HSP values are critical for predicting whether it will form a homogenous blend with another polymer. For successful blending, the HSP "distance" between the two components should be minimized.
- **Solvent Selection for Coatings:** In coatings formulations, HSP is used to select solvents or solvent blends that ensure the complete dissolution of all resin components, control viscosity, and optimize film formation during drying.<sup>[11]</sup> The high polarity of this molecule suggests it would be best suited for polar solvent systems.

## Conclusion

**3-Aminomethyl-3-hydroxymethyloxetane** is a molecule of significant scientific interest due to its unique structural features. While experimental data remains to be published, this guide has

demonstrated that a robust understanding of its solubility characteristics can be achieved through the application of the Hansen Solubility Parameter framework.

By using established group contribution methods, we have estimated the HSP values to be approximately  $\delta D=15.0$ ,  $\delta P=8.2$ , and  $\delta H=17.5$  MPa<sup>1/2</sup>. These parameters quantitatively confirm the molecule's highly polar and hydrogen-bonding nature, providing a solid foundation for predicting its behavior. This knowledge is crucial for its effective application, enabling scientists to rationally select solvents, predict polymer compatibility, and accelerate the design of advanced pharmaceutical and material formulations. The methodologies and data presented herein serve as a vital resource for any researcher or developer looking to unlock the full potential of this versatile oxetane derivative.

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